N-(2-Oxo-2-phenylethyl)pyridine-3-carboxamide
Description
Structure
3D Structure
Properties
CAS No. |
13337-77-4 |
|---|---|
Molecular Formula |
C14H12N2O2 |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
N-phenacylpyridine-3-carboxamide |
InChI |
InChI=1S/C14H12N2O2/c17-13(11-5-2-1-3-6-11)10-16-14(18)12-7-4-8-15-9-12/h1-9H,10H2,(H,16,18) |
InChI Key |
FDLMWXCSKYBNSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CNC(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution on Pyridine Derivatives
One prominent method involves the displacement of a leaving group on a pyridine derivative by an amine compound to form the carboxamide bond. According to a patent (WO2006002860A1), the reaction typically proceeds by reacting a halogenated pyridine intermediate with an amine such as morpholine in an alcoholic solvent like methanol. The reaction temperature is controlled between 0 °C and 25 °C, preferably around 18 °C, often using an ice-water bath to maintain this range. The amine is added slowly over 10 to 60 minutes, with stirring continued for approximately 48 hours at 20 °C to 33 °C to ensure complete conversion. This method can be adapted to introduce the 2-oxo-2-phenylethyl group by selecting appropriate amine or acyl intermediates.
Hydrogenation and Functional Group Transformation
Hydrogenation of tetra-substituted pyridine compounds in the presence of a hydrogenation catalyst and an organic base such as triethylamine can afford amino-substituted cyanopyridine intermediates. These intermediates can subsequently be transformed into the target carboxamide by reaction with acylating agents or through further functional group manipulations.
Use of Isocyanates for Carboxamide Formation
Another widely used approach involves the reaction of amines with isocyanates to form carboxamide functionalities. This method is well-documented in the synthesis of related carboxamide compounds, where isocyanates are either commercially available or generated in situ. For example, activation of amines with Boc anhydride in the presence of 4-(dimethylamino)pyridine (DMAP) or reaction with triphosgene in the presence of bases like N,N-diisopropylethylamine (DIPEA) or triethylamine can generate isocyanates that subsequently react with amines to form the carboxamide bond.
α-Bromo Ketone Intermediates and Subsequent Cyclization
The 2-oxo-2-phenylethyl moiety can be introduced via α-bromo ketones, which are synthesized by bromination of silyl enol ethers using N-bromosuccinimide (NBS) in the presence of triethylamine at low temperatures. These α-bromo ketones then react with nucleophiles such as thiazolidinedione (TZD) or amines to form intermediates that undergo intramolecular cyclization to yield the desired carboxamide derivatives.
One-Pot and Multi-Step Synthetic Routes
Some synthetic strategies employ one-pot methods where acyl chlorides are generated in situ from carboxylic acids using reagents like thionyl chloride or oxalyl chloride, followed by immediate reaction with amines to form the carboxamide. For example, the conversion of pyridine-3-carboxylic acid derivatives into their corresponding acyl chlorides, followed by coupling with 2-oxo-2-phenylethyl amines, has been reported. Multi-step syntheses may include intermediate hydrolysis, coupling, and cyclization steps to achieve the final product with high purity and yield.
Comparative Data Table of Preparation Methods
Chemical Reactions Analysis
Hydrolysis
The amide bond in N-(2-Oxo-2-phenylethyl)pyridine-3-carboxamide can undergo hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and amine.
Reduction Reactions
This compound can participate in reduction reactions.
Reactions with Thioamides
The reaction of thioamides with benzylidene malononitrile can result in different products depending on the temperature, base, and solvent used, including Michael adducts, 1,4-dihydropyridin-2-thiolates, or their 3,4-dihydro isomers. The formation of 3,4-dihydronicotinamides has also been reported under similar conditions .
Carboxamide Formation
Carboxamide formation can occur under standard conditions using triphosgene in the presence of N, N-diisopropylethylamine (DIPEA) or Et3N .
Reactions with Hydrazine Hydrate
2-Methyl-6-(2-oxo-2 H-chromen-3-yl)pyridine-3-carbohydrazide can be formed by reacting with hydrazine hydrate . This compound can then react with ethyl acetoacetate, acetylacetone, and nitrous acid to yield various products, including 2-[6-(5-bromo-benzofuran-2-yl)-2-methyl-pyridine-3-carbonyl]-5-methyl-2,4-dihydropyrazol-3-one, [6-(5-bromo-benzofuran-2-yl)-2-methyl-pyridin-3-yl]-(3,5-dimethyl-pyrazol-1-yl)-methanone, and 6-(5-bromobenzofuran-2-yl)-2-methylnicotinoyl azide .
Additional Reactions
This compound can participate in various chemical reactions, typically conducted under controlled conditions to ensure selectivity and yield. These reactions involve transition states that may require specific catalysts or conditions for optimization.
Potential Biological Activity
Research suggests potential roles for this compound in modulating biochemical pathways, though specific mechanisms are still under investigation.
Scientific Research Applications
N-phenacylpyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Potential therapeutic agent for treating viral infections and other diseases.
Industry: Utilized in the development of pharmaceuticals and agrochemicals due to its versatile chemical properties
Mechanism of Action
The mechanism of action of N-phenacylpyridine-3-carboxamide involves inhibiting the RNA replication step of flaviviruses. This compound specifically targets the viral RNA replication machinery, impeding the production of viral RNA and reducing the replication of the virus . The exact molecular targets and pathways involved include the inhibition of viral RNA polymerase and other replication-associated proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridine-3-Carboxamide Derivatives with Aromatic Substitutions
N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Structure : Features a bromo-substituted phenyl group and a 2-oxo-1,2-dihydropyridine core.
- Properties :
- Comparison : The bromo substituent increases molecular weight (MW: ~316 g/mol) and may enhance halogen bonding compared to the target compound’s unsubstituted phenyl group.
N-(3-Chloro-2-methylphenyl)-1,2-dihydro-2-oxo-3-pyridinecarboxamide
Pyridine-3-Carboxamides with Heterocyclic Moieties
N-[(2S)-2-(4-Bromophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide
- Structure: Integrates a 4-oxo-thiazolidinone ring, introducing additional hydrogen-bonding sites .
- Properties: The thiazolidinone moiety may enhance interactions with enzymes or receptors via its carbonyl and sulfur atoms. Chiral center at the thiazolidinone ring could influence enantioselective activity .
- Comparison : The heterocyclic component increases complexity (MW: ~406 g/mol) and likely improves target specificity compared to the target compound’s simpler phenylethyl group.
Agrochemical Derivatives: Complex II Inhibitors
- 2-(Difluoromethyl)-N-(1,1,3-trimethylindan-4-yl)pyridine-3-carboxamide (A.3.32)
- Comparison : The difluoromethyl group enhances lipophilicity and metabolic stability, while the indan substituent provides steric bulk for target binding. These features contrast with the target compound’s lack of fluorinated groups and simpler substituents.
Pyridine-3-Carboxamides with Fluorinated Substituents
5-Chloro-N-(2,4-difluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
- Structure : Contains multiple fluorinated groups and a benzyl-substituted pyridine ring .
- Properties :
- High MW (~442 g/mol) due to trifluoromethyl and chloro substituents.
- Fluorine atoms improve membrane permeability and resistance to enzymatic degradation.
- Comparison : The trifluoromethyl group’s strong electron-withdrawing effect may enhance binding to hydrophobic pockets in biological targets, a feature absent in the target compound.
Q & A
Q. What are the common synthetic routes for preparing N-(2-oxo-2-phenylethyl)pyridine-3-carboxamide, and how can reaction conditions be optimized?
The compound can be synthesized via a two-step procedure:
- Step 1 : Alkylation of pyridine-3-carboxylic acid with 2-bromoacetophenone under basic conditions (e.g., NaH in DMF) to form the ester intermediate.
- Step 2 : Hydrolysis of the ester followed by condensation with an appropriate amine (e.g., cycloheptylamine) using coupling agents like TBTU and DIPEA . Optimization : Monitor reaction progress via HPLC or TLC. Adjust stoichiometry (e.g., 1.2 equivalents of 2-bromoacetophenone) and temperature (e.g., reflux in THF) to improve yield. Purify via recrystallization using ethanol/water mixtures .
Q. How can single-crystal X-ray diffraction (SC-XRD) be employed to resolve the molecular structure of this compound?
- Crystallization : Use slow evaporation from a DCM/hexane mixture to obtain high-quality crystals.
- Data collection : Employ a Stoe IPDS-2 diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 296 K.
- Refinement : Use SHELXL for structure solution and refinement. Key parameters include R1 > 5% for disordered atoms (e.g., occupancy refinement for thiazolidinone rings) .
- Validation : Check for π-π stacking (interplanar distances < 3.8 Å) and hydrogen bonds (N–H···O, C–H···Cl) using PLATON .
Q. What computational tools predict the physicochemical properties (e.g., logP, PSA) of this compound?
- LogP : Calculate via Molinspiration or ACD/Labs using atom-based contributions (experimental logP ≈ 2.57) .
- Polar Surface Area (PSA) : Use ChemDraw or OpenBabel (PSA ≈ 68.01 Ų, indicating moderate permeability) .
- Hydrogen bond donors/acceptors : SwissADME predicts 2 donors and 4 acceptors, critical for bioavailability .
Advanced Research Questions
Q. How can conflicting crystallographic data (e.g., disorder in asymmetric units) be resolved during refinement?
- Disorder modeling : Split positions for atoms with partial occupancy (e.g., S1 and S2 in thiazolidinone rings at 0.509:0.491 ratio) using SHELXL’s PART instruction. Apply geometric restraints (DFIX, SIMU) to maintain bond lengths/angles .
- Validation : Cross-check residual density maps (Fo–Fc) to avoid overfitting. Use RIGU restraints for planar groups (e.g., pyridine rings) .
- Example : In N-(4-chlorophenyl) analogs, molecular disorder was resolved by refining two independent molecules per asymmetric unit with isotropic displacement parameters .
Q. What strategies mitigate low yield in the synthesis of carboxamide derivatives under solvent-free conditions?
- Mechanochemical synthesis : Use a ball mill to enhance reactivity between pyridine-3-carboxylic acid and 2-phenylethylamine.
- Catalysis : Add 5 mol% DMAP to accelerate amide bond formation.
- Microwave assistance : Irradiate at 100°C for 20 minutes (300 W) to reduce reaction time from 24 h to <1 h .
- Yield improvement : Post-reaction, extract with ethyl acetate and wash with 5% HCl to remove unreacted amine .
Q. How do intermolecular interactions (e.g., hydrogen bonds, π-π stacking) influence the stability of this compound in solid-state formulations?
- Hydrogen bonds : Analyze via Mercury (CCDC). For N-(2-oxo-2-phenylethyl) analogs, N–H···O (2.12 Å) and C–H···Cl (2.89 Å) interactions stabilize crystal packing .
- π-π interactions : Measure centroid distances between pyridine and phenyl rings (3.5–3.7 Å) using DIAMOND. These interactions reduce solubility but enhance thermal stability (TGA decomposition >200°C) .
- Impact on formulation : Reduced solubility due to strong interactions necessitates micronization or co-crystallization with succinic acid .
Q. What statistical methods validate the reproducibility of pharmacological activity data across multiple batches?
- ANOVA : Compare IC50 values (e.g., antiviral assays) across 3+ batches. Use p < 0.05 as significance threshold.
- Principal Component Analysis (PCA) : Correlate batch variability (e.g., impurity profiles) with bioactivity.
- Example : For thiazolidinone derivatives, batch-to-batch variability in anti-HIV activity (IC50 0.8–1.2 µM) was attributed to residual DMF (<0.1% by GC-MS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
